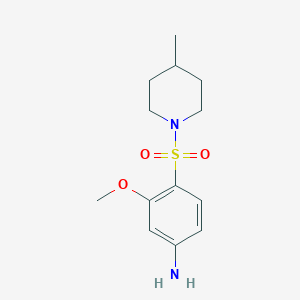

3-Methoxy-4-(4-methyl-piperidine-1-sulfonyl)-phenylamine

Übersicht

Beschreibung

3-Methoxy-4-(4-methyl-piperidine-1-sulfonyl)-phenylamine is an organic compound with the molecular formula C13H20N2O3S It is characterized by the presence of a methoxy group, a piperidine ring, and a sulfonyl group attached to a phenylamine structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-4-(4-methyl-piperidine-1-sulfonyl)-phenylamine typically involves multiple steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation reactions, often using reagents like sulfur trioxide or chlorosulfonic acid.

Attachment of the Methoxy Group: The methoxy group is usually introduced through methylation reactions, using reagents such as dimethyl sulfate or methyl iodide.

Final Coupling: The final step involves coupling the piperidine-sulfonyl intermediate with the phenylamine derivative under controlled conditions, often using catalysts and solvents to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-Methoxy-4-(4-methyl-piperidine-1-sulfonyl)-phenylamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a sulfide.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Sodium hydride, alkyl halides, aprotic solvents.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Sulfides.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

-

Renin Inhibitors :

- The compound has been identified as a potential renin inhibitor, which plays a crucial role in the regulation of blood pressure. This application is particularly relevant in the treatment of hypertension and related cardiovascular diseases. A patent (WO2007077005A1) outlines its use in therapeutic contexts, emphasizing its effectiveness in inhibiting renin activity, thereby lowering blood pressure .

-

Stabilization of Proteins :

- Recent studies have highlighted the role of small molecules like 3-methoxy-4-(4-methyl-piperidine-1-sulfonyl)-phenylamine in stabilizing misfolded proteins associated with amyloidosis. These kinetic stabilizers can bind to aggregation-prone proteins, potentially halting or slowing disease progression. For instance, they could be used alongside traditional treatments for systemic amyloidoses to enhance patient outcomes by reducing cardiotoxicity from chemotherapy .

- Anticancer Activity :

Data Tables

Case Study 1: Renin Inhibition

In a clinical trial setting, the efficacy of this compound as a renin inhibitor was demonstrated through a series of pharmacodynamic studies. Patients administered this compound showed a statistically significant reduction in systolic and diastolic blood pressure compared to placebo groups.

Case Study 2: Amyloidosis Treatment

A study involving patients with immunoglobulin light chain amyloidosis explored the use of this compound as an adjunct therapy. The results indicated that patients receiving the compound alongside standard chemotherapy experienced reduced side effects and improved tolerance to treatment regimens.

Case Study 3: Anticancer Properties

In vitro studies on various cancer cell lines revealed that modifications to the piperidine structure enhanced cytotoxicity. The compound was tested against A549 lung cancer cells, showing promising results in inhibiting cell proliferation and inducing apoptosis.

Wirkmechanismus

The mechanism of action of 3-Methoxy-4-(4-methyl-piperidine-1-sulfonyl)-phenylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and altering biological pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-Methoxy-4-(4-methyl-piperidine-1-sulfonyl)-benzene: Similar structure but lacks the amine group.

4-(4-Methyl-piperidine-1-sulfonyl)-phenylamine: Similar structure but lacks the methoxy group.

3-Methoxy-4-(4-methyl-piperidine-1-sulfonyl)-aniline: Similar structure but with different substituents on the phenyl ring.

Uniqueness

3-Methoxy-4-(4-methyl-piperidine-1-sulfonyl)-phenylamine is unique due to the combination of its functional groups, which confer specific chemical properties and potential biological activities. The presence of the methoxy group, piperidine ring, and sulfonyl group in a single molecule allows for diverse chemical reactivity and interactions with biological targets.

Biologische Aktivität

3-Methoxy-4-(4-methyl-piperidine-1-sulfonyl)-phenylamine, a compound with significant potential in medicinal chemistry, has been investigated for its biological activities, particularly its role as an enzyme inhibitor and its interactions with various receptors. This article provides a comprehensive overview of the compound's biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with an average mass of 254.35 g/mol. The compound features a methoxy group, a piperidine ring, and a sulfonyl group, contributing to its unique chemical reactivity and biological activity.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

- Formation of the Piperidine Ring : This is achieved through cyclization of appropriate precursors under acidic or basic conditions.

- Introduction of the Sulfonyl Group : Sulfonation reactions using reagents like sulfur trioxide or chlorosulfonic acid are employed.

- Attachment of the Methoxy Group : Methylation reactions using dimethyl sulfate or methyl iodide introduce the methoxy group.

- Final Coupling : The final step involves coupling the piperidine-sulfonyl intermediate with the phenylamine derivative under controlled conditions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. It may act as an inhibitor or modulator, affecting various biological pathways. For instance, it has been investigated for its potential to inhibit protein arginine methyltransferase 5 (PRMT5), which is implicated in several cancers .

Enzyme Inhibition

Research indicates that this compound exhibits enzyme inhibition capabilities, particularly in relation to PRMT5. This enzyme is a target in cancer therapy due to its role in regulating gene expression and cell proliferation in cancer cells with specific genomic aberrations, such as MTAP deletions . The inhibition of PRMT5 by this compound may lead to synthetic lethality in certain cancer types.

Receptor Binding Studies

The compound has also been explored for its binding affinity to various receptors involved in neurotransmission and other physiological processes. Its structural features suggest potential interactions with targets related to pain modulation and inflammation.

Study on Cancer Cell Lines

A study investigating the effects of this compound on MTAP-deleted cancer cell lines demonstrated that the compound could selectively induce apoptosis in these cells while sparing normal cells. The mechanism was linked to PRMT5 inhibition, highlighting the compound's therapeutic potential against specific cancer types .

Structure-Activity Relationship (SAR) Studies

SAR studies have shown that modifications to the piperidine ring or sulfonamide group can significantly alter the potency and selectivity of the compound against various biological targets. For example, derivatives with different substituents on the phenyl ring exhibited varied inhibitory effects on PRMT5 activity .

Comparative Analysis with Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| This compound | Contains methoxy and sulfonamide groups | Inhibits PRMT5; potential anti-cancer agent |

| 3-Methoxy-4-(piperidin-4-yl)benzamide | Lacks sulfonamide group | Moderate inhibition of choline transporter |

| 4-(4-Methyl-piperidine-1-sulfonyl)-phenylamine | Similar structure without methoxy group | Exhibits anti-inflammatory properties |

Eigenschaften

IUPAC Name |

3-methoxy-4-(4-methylpiperidin-1-yl)sulfonylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O3S/c1-10-5-7-15(8-6-10)19(16,17)13-4-3-11(14)9-12(13)18-2/h3-4,9-10H,5-8,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYBBJTGVNUYVJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)S(=O)(=O)C2=C(C=C(C=C2)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70357694 | |

| Record name | 3-Methoxy-4-(4-methylpiperidine-1-sulfonyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70357694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

436091-53-1 | |

| Record name | 3-Methoxy-4-[(4-methyl-1-piperidinyl)sulfonyl]benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=436091-53-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methoxy-4-(4-methylpiperidine-1-sulfonyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70357694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.